molecular formula C8H6BrN3O2 B1433832 Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate CAS No. 1622993-11-6

Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate

Cat. No.: B1433832
CAS No.: 1622993-11-6
M. Wt: 256.06 g/mol
InChI Key: IDVMYYPMNGQJLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fundamental Structural Framework

The crystallographic analysis of methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate reveals a planar heterocyclic core consisting of a fused triazole-pyridine system. The triazolopyridine scaffold exhibits exceptional planarity, as demonstrated in related structures where the root mean square deviation from planarity typically measures less than 0.01 Å. The molecular structure features a bromine substituent positioned at the second carbon of the triazole ring, while the methyl carboxylate functional group occupies the seventh position of the pyridine moiety.

The fused ring system demonstrates remarkable structural stability, with the triazole ring seamlessly integrated into the pyridine framework through shared nitrogen atoms. Crystal structure determinations of analogous compounds, such as ethyl 6-methyl-8-phenyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate, indicate minimal dihedral angles between the constituent rings, typically measuring less than 1 degree. This planarity is crucial for the compound's electronic properties and potential biological interactions.

Bond Length and Angle Analysis

Detailed crystallographic investigations of triazolopyridine derivatives provide essential geometric parameters for understanding the structural characteristics of methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate. The carbon-nitrogen bonds within the triazole ring typically exhibit lengths consistent with aromatic character, measuring approximately 1.32 Å for the pyridine nitrogen bonds. The carbon-bromine bond length in the 2-position is expected to measure approximately 1.90 Å, based on standard halogen substitution patterns in heterocyclic systems.

Bond Type Typical Length (Å) Angular Measurement (°)
Carbon-Nitrogen (triazole) 1.32-1.35 -
Carbon-Bromine 1.90-1.92 -
Carbon-Carbon (carboxylate) 1.50-1.52 -
Triazole-Pyridine fusion angle - 0.5-1.5
Carboxylate torsion angle - 55-60

The carboxylate substituent exhibits characteristic geometric features, with the ester carbonyl group typically oriented at a torsion angle of approximately 55-60 degrees relative to the triazolopyridine plane, as observed in related crystal structures. This orientation facilitates optimal electronic conjugation while minimizing steric hindrance.

Intermolecular Interactions and Crystal Packing

Crystal packing analysis reveals significant intermolecular interactions that stabilize the solid-state structure of triazolopyridine derivatives. Hydrogen bonding patterns play a crucial role, particularly involving the carboxylate oxygen atoms and aromatic carbon-hydrogen donors. Weak carbon-hydrogen to oxygen interactions, with typical distances of 2.5-2.8 Å, form zigzag chain arrangements throughout the crystal lattice.

The bromine substituent participates in halogen bonding interactions, characteristic of heavy halogen atoms in heterocyclic systems. These interactions, typically featuring bromine to oxygen distances of approximately 2.87 Å with nearly linear geometry (174-175 degrees), contribute significantly to crystal stability. The halogen bonding demonstrates the positive electrostatic potential at the bromine terminus, enabling electron-acceptor behavior in crystal engineering applications.

Properties

IUPAC Name

methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-7(13)5-2-3-12-6(4-5)10-8(9)11-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVMYYPMNGQJLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC(=NN2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate generally involves multi-step procedures starting from appropriately substituted pyridine or triazolopyridine precursors. Key synthetic strategies include:

  • Cyclization of Enaminonitriles with Benzohydrazides:
    A catalyst-free and additive-free microwave-assisted reaction between enaminonitriles and benzohydrazides can efficiently produce triazolopyridine cores. This method is eco-friendly and yields the triazolo[1,5-a]pyridine scaffold with good to excellent yields. The methyl ester functionality can be introduced via esterification of the corresponding carboxylic acid intermediate.

  • Bromination at the 2-Position:
    Selective bromination is achieved using bromine sources under controlled conditions, ensuring substitution at the 2-position of the triazolopyridine ring without affecting other reactive sites. This step is critical for obtaining the 2-bromo derivative.

  • Esterification of Carboxylic Acid:
    The carboxylic acid at the 7-position is converted to the methyl ester typically by treatment with methanol under acidic conditions or via methylation reagents. This step can also be performed after bromination depending on the synthetic sequence.

  • Oxidative Cyclization:
    Oxidants such as sodium hypochlorite (NaOCl) or manganese dioxide (MnO₂) facilitate the oxidative cyclization of N-(2-pyridyl)amidines to form the triazolopyridine ring system, a key step in constructing the heterocyclic core.

  • Late-Stage Functionalization:
    Industrial scale-up may involve mechanochemical methods or microwave irradiation to enhance reaction efficiency and sustainability during the bromination and esterification steps.

Reaction Conditions and Yields

The following table summarizes typical reaction steps, conditions, and yields reported in literature and industrial protocols for related triazolopyridine derivatives, which are applicable or adaptable to methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate synthesis:

Reaction Step Conditions Yield (%) Notes
Oxidative Cyclization NaOCl or MnO₂, ambient temperature Variable Forms triazolopyridine core
Bromination (2-position) Bromine source, controlled temp (RT–50°C) 70–85 Selective bromination at C2
Esterification Methanol, acid catalyst (H₂SO₄ or HCl), reflux 75–90 Conversion of carboxylic acid to methyl ester
Amidation (optional) Methylaluminoxane/amine, dioxane, 90°C, 48–96 h Up to 70 For amide derivatives, if applicable

Note: Yields depend on substrate purity, reaction scale, and optimization parameters.

Analytical Validation of the Compound

To ensure the purity and structural integrity of methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate, the following analytical techniques are standard:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
    Both $$^{1}H$$ and $$^{13}C$$ NMR confirm the substitution pattern, especially the presence of bromine at C2 and the methyl ester at C7.

  • High-Performance Liquid Chromatography (HPLC):
    HPLC with UV detection at ~254 nm is used to assess purity, typically achieving >97% purity.

  • Mass Spectrometry (MS):
    Confirms molecular weight (approx. 242.03 g/mol) and molecular formula $$C8H5BrN3O2$$ (including methyl ester group).

  • InChI and SMILES Strings:
    Used for spectral matching and database verification. The canonical SMILES for the acid form is C1=CN2C(=NC(=N2)Br)C=C1C(=O)O; for the methyl ester, the carboxylic acid is replaced by a methyl ester group.

Research Findings on Preparation Optimization

  • Microwave-Assisted Synthesis:
    Microwave irradiation accelerates cyclization and bromination steps, reducing reaction times from hours to minutes and improving yields while minimizing side reactions.

  • Metal-Free and Eco-Friendly Approaches:
    Recent advances favor catalyst-free conditions to reduce environmental impact and cost, particularly avoiding heavy metal catalysts in bromination and cyclization steps.

  • Scale-Up Considerations:
    Mechanochemical methods and continuous flow reactors have been explored for industrial production, offering better heat and mass transfer, reproducibility, and scalability.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Enaminonitrile + Benzohydrazide Microwave, catalyst-free Eco-friendly, high yield Requires microwave equipment
Oxidative Cyclization NaOCl or MnO₂, ambient temperature Simple, effective Variable yield, sensitive to conditions
Bromination Bromine source, controlled temperature Selective substitution Requires careful handling of bromine
Esterification Methanol, acid catalyst, reflux High yield, straightforward Acid-sensitive substrates may degrade
Amidation (optional) Methylaluminoxane/amine, dioxane, heat Produces amide derivatives Longer reaction times, moderate yield

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles.

    Condensation Reactions: The triazolopyridine core can participate in condensation reactions with various carbonyl compounds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

    Solvents: Dry toluene is often used as a solvent in these reactions.

    Temperature: Reactions are typically carried out at elevated temperatures, around 140°C.

Major Products

The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, substitution reactions with amines can yield aminated derivatives of the original compound.

Scientific Research Applications

Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. For instance, it acts as an inverse agonist for RORγt, a nuclear receptor involved in the regulation of immune responses. The compound binds to the receptor, inhibiting its activity and thereby modulating the immune response .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Storage Conditions Key Spectral Data
Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate (Target Compound) C₈H₆BrN₃O₂ 256.06 2-Bromo, 7-methyl ester Likely 0–4°C (inferred from [9,15]) Ester C=O IR: ~1,670–1,712 cm⁻¹ (analogous to [2])
2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid C₇H₄BrN₃O₂ 242.03 2-Bromo, 7-carboxylic acid 0°C Carboxylic acid C=O IR: ~1,670–1,682 cm⁻¹
Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate C₈H₈N₄O₂ 192.18 2-Amino, 7-methyl ester 2–8°C, light-protected NH₂ stretch in IR: ~3,300–3,500 cm⁻¹
2-Bromo-7-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine C₇H₅F₃N₄ 202.14 2-Bromo, 7-trifluoromethyl Room temperature C-F stretches in IR: ~1,100–1,300 cm⁻¹
Ethyl 8-(2,4-dichlorophenyl)-6-methyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate C₁₇H₁₄Cl₂N₃O₂ 378.22 8-(2,4-Dichlorophenyl), 6-methyl, 7-ethyl ester Not specified C=O IR: ~1,670–1,712 cm⁻¹
Key Observations:
  • Bromine vs. Amino Substituents: The bromine atom in the target compound increases electrophilicity compared to the amino group in Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate, making it more reactive in substitution reactions .
  • Ester vs.

Structural and Electronic Comparisons

  • Planarity and Stacking Interactions : In Ethyl 8-(2,4-dichlorophenyl)-6-methyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate , the triazolopyridine core is nearly planar, with π-stacking interactions stabilizing the crystal lattice . Similar planarity is expected in the target compound.

Biological Activity

Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, antiviral, and enzyme inhibitory activities.

Chemical Structure and Properties

The compound has a molecular formula of C7H6BrN3O2C_7H_6BrN_3O_2 and features a [1,2,4]triazole ring system. The presence of a bromine atom and a carboxylate group contributes to its reactivity and biological activity. The structural formula can be represented as follows:

  • SMILES : C1=CN2C(=NC(=N2)Br)C=C1C(=O)O
  • InChI : InChI=1S/C7H6BrN3O2/c8-7-9-5-3-4(6(12)13)1-2-11(5)10-7/h1-3H,(H,12,13)

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. For instance:

  • Cytotoxicity : In vitro evaluations have shown that this compound has significant cytotoxic effects against various cancer cell lines. For example, it demonstrated an IC50 value of approximately 4.36μM4.36\,\mu M against the MCF-7 breast cancer cell line .
  • Mechanism of Action : Molecular docking studies suggest that the compound may inhibit key signaling pathways involved in cancer progression, such as the c-Met and VEGFR-2 pathways. This inhibition leads to reduced cell proliferation and induced apoptosis in cancer cells .

Antiviral Activity

The compound's antiviral potential has also been explored:

  • Inhibition of Viral Replication : It has been reported to inhibit the replication of several viruses by interfering with viral enzymes. This is particularly relevant in the context of emerging viral infections where traditional antiviral drugs may be ineffective.

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor:

  • Acetylcholinesterase (AChE) Inhibition : The compound effectively inhibits AChE activity, which is crucial for treating neurological disorders such as Alzheimer's disease. Its inhibition profile indicates potential use in developing therapeutic agents for cognitive enhancement and neuroprotection .

Comparative Biological Activity Table

Activity TypeCell Line/TargetIC50 Value (µM)Reference
AnticancerMCF-74.36
AntiviralVarious VirusesTBDTBD
AChE InhibitionHuman AChETBD

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives of triazolo-pyridine compounds:

  • Synthesis and Evaluation : A study synthesized various derivatives of triazolo-pyridines and evaluated their biological activities. Compounds with similar structures exhibited varying degrees of anticancer activity and enzyme inhibition .
  • Molecular Docking Studies : Research involving molecular docking has provided insights into how these compounds interact at the molecular level with target proteins involved in cancer signaling pathways .
  • Comparative Studies : Comparisons with established anticancer drugs like doxorubicin revealed that some derivatives possess comparable or superior activity against specific cancer types .

Q & A

Basic: What are the established synthetic routes for Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate?

Methodological Answer:
The compound is synthesized via tandem annulation reactions. A common approach involves reacting a brominated enolate (e.g., ethyl 4-bromo-3-methylbut-2-enoate) with a triazole-containing precursor in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate). The reaction is stirred at room temperature for 8–12 hours, followed by extraction with dichloromethane and purification via column chromatography (hexane/ethyl acetate eluent), yielding 72–76% isolated product .

Advanced: How does the bromine substituent influence Suzuki-Miyaura cross-coupling reactivity of the triazolo[1,5-a]pyridine core?

Methodological Answer:
The bromine at the 2-position acts as a leaving group, enabling palladium-catalyzed cross-coupling reactions. For analogous brominated triazolo[1,5-a]pyridines, optimized conditions use Pd(PPh₃)₄ (5 mol%) and arylboronic acids in toluene/ethanol (3:1) at 80°C. Monitoring via TLC and LC-MS ensures complete conversion. Post-reaction purification via recrystallization or flash chromatography isolates functionalized derivatives .

Basic: What spectroscopic and crystallographic techniques confirm the structure of this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR (DMSO-d₆) identify aromatic protons (δ 7.5–8.5 ppm) and ester methyl groups (δ 3.8–4.0 ppm).
  • X-ray crystallography : Monoclinic crystals (space group P1) reveal planar triazolo-pyridine systems with dihedral angles of 55.6° between the carboxylate group and the fused ring. Weak C–H⋯O interactions stabilize the crystal lattice .
  • HPLC-MS : High-resolution mass spectrometry (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 339.39) .

Advanced: How to address discrepancies in reported reaction yields (e.g., 72% vs. 76%) for this synthesis?

Methodological Answer:
Yield variations arise from differences in:

  • Reaction scale : Smaller scales (<5 mmol) may suffer from inefficiencies in mixing or heat dissipation.
  • Purification : Column chromatography with gradient elution (hexane:ethyl acetate from 10:1 to 3:1) improves recovery of polar byproducts.
  • Crystallization : Slow evaporation of hexane/ethyl acetate (3:1) at 4°C yields higher-purity crystals, reducing mass loss .

Basic: What are the key safety considerations for handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use a fume hood due to potential dust inhalation risks.
  • Waste disposal : Collect organic residues in halogenated waste containers for incineration .

Advanced: What strategies optimize regioselectivity in further functionalization of the triazolo[1,5-a]pyridine scaffold?

Methodological Answer:

  • Directed metalation : Use LDA (lithium diisopropylamide) at −78°C in THF to deprotonate the pyridine ring at the 3-position, followed by electrophilic quenching (e.g., DMF for formylation).
  • Protecting groups : Temporarily block the carboxylate with tert-butyl esters to prevent interference during nucleophilic substitutions .

Basic: How is the compound’s stability assessed under varying storage conditions?

Methodological Answer:

  • Thermal stability : TGA (thermogravimetric analysis) shows decomposition above 200°C.
  • Light sensitivity : Store in amber vials at −20°C; NMR stability tests after 6 months show <2% degradation .

Advanced: How to analyze intermolecular interactions in co-crystals of this compound?

Methodological Answer:

  • X-ray diffraction : Refinement with SHELXTL reveals C–H⋯O (2.5–3.0 Å) and π-π stacking (3.4–3.8 Å) interactions.
  • Hirshfeld surfaces : CrystalExplorer software quantifies contact contributions (e.g., 12% H⋯H, 8% Br⋯N) .

Basic: What solvents are compatible with this compound for reaction setups?

Methodological Answer:

  • Polar aprotic solvents : DMF, DMSO (for reactions requiring high solubility).
  • Chlorinated solvents : Dichloromethane, chloroform (for extractions).
  • Avoid protic solvents (e.g., methanol) to prevent ester hydrolysis .

Advanced: How does the electron-withdrawing bromine substituent affect the compound’s electronic properties?

Methodological Answer:

  • DFT calculations : Bromine reduces electron density at the 2-position (Mulliken charge: −0.12 vs. −0.08 for non-brominated analogs).
  • Cyclic voltammetry : Oxidation potentials shift by +0.3 V compared to non-halogenated derivatives, indicating stabilized HOMO levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate
Reactant of Route 2
Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.